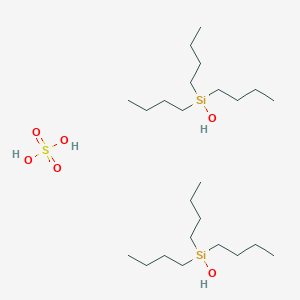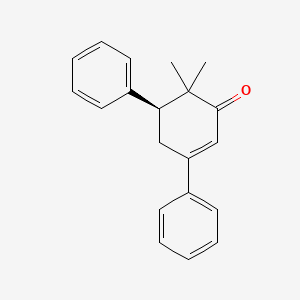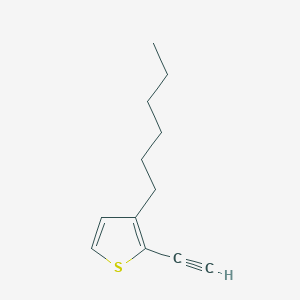
2-Ethynyl-3-hexylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3-hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an ethynyl group at the second position and a hexyl group at the third position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-3-hexylthiophene typically involves the functionalization of the thiophene ring. One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-3-hexylthiophene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiophene ring can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the thiophene ring.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrothiophenes.
Substitution: Formation of halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-3-hexylthiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioelectronic devices due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.
Wirkmechanismus
The mechanism of action of 2-ethynyl-3-hexylthiophene in electronic applications involves its ability to form π-conjugated systems, which facilitate the movement of electrons through the material. This property is crucial for its use in organic semiconductors and optoelectronic devices. The ethynyl group enhances the conjugation, leading to improved electronic properties.
Vergleich Mit ähnlichen Verbindungen
3-Hexylthiophene: Lacks the ethynyl group, resulting in different electronic properties.
2-Ethynylthiophene: Lacks the hexyl group, affecting its solubility and processability.
Poly(3-hexylthiophene): A polymeric form with multiple thiophene units, widely used in organic electronics.
Uniqueness: 2-Ethynyl-3-hexylthiophene is unique due to the presence of both the ethynyl and hexyl groups, which provide a balance of solubility, processability, and enhanced electronic properties. This makes it a valuable compound for advanced materials research and applications.
Eigenschaften
CAS-Nummer |
291273-96-6 |
|---|---|
Molekularformel |
C12H16S |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
2-ethynyl-3-hexylthiophene |
InChI |
InChI=1S/C12H16S/c1-3-5-6-7-8-11-9-10-13-12(11)4-2/h2,9-10H,3,5-8H2,1H3 |
InChI-Schlüssel |
JRIHDMOFTYJKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)


![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

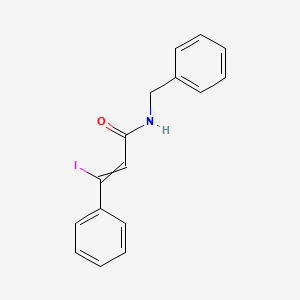
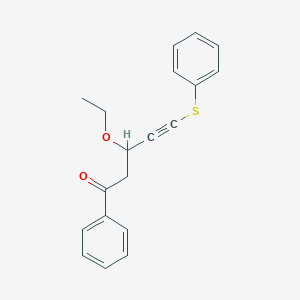
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)

